molecular formula C6H15N5O2 B131845 N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide CAS No. 146724-97-2

N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide

Cat. No. B131845
M. Wt: 189.22 g/mol
InChI Key: MQKQEOMFXWPLOV-UHFFFAOYSA-N
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Description

“N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide” is a derivative of piperazine . The molecular formula of this compound is C6H15N5O2. It has a molecular weight of 189.22 g/mol.


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . A variety of methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

properties

IUPAC Name

(Z)-[4-(2-aminoethyl)piperazin-1-yl]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O2/c7-1-2-9-3-5-10(6-4-9)11(13)8-12/h12H,1-7H2/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTSJOFZEPENOA-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432915
Record name N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide

CAS RN

146724-97-2
Record name N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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